molecular formula C12H16N2 B2563966 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 1334148-57-0

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B2563966
CAS No.: 1334148-57-0
M. Wt: 188.274
InChI Key: UNBKPIHKDMGYRU-UHFFFAOYSA-N
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Description

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is an organic compound with the molecular formula C12H16N2 and an average molecular mass of 188.27 g/mol . The compound is characterized by its indole ring system, a common structural motif in many biologically active molecules . The specific research applications and mechanism of action for this particular analog are not detailed in the available literature and represent an area for further investigation. Indole derivatives, as a class, are of significant interest in medicinal chemistry and have been extensively studied for their diverse biological potential. Scientific reviews highlight that indole-based compounds can exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects . This makes the indole scaffold a valuable starting point for developing new therapeutic agents and biochemical probes. As a supplier, we provide this chemical for research purposes to support advancements in these fields. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(1,4-dimethylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-3-5-11-12(9)10(6-7-13)8-14(11)2/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKPIHKDMGYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-57-0
Record name 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 1,4-dimethylindole with ethylamine under specific conditions. The process may include steps such as alkylation, reduction, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine has been investigated for its potential therapeutic effects in treating various disorders. The compound has shown promise in the development of drugs targeting:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its efficacy against human tumor cells with promising GI50 values .
  • Antiviral Properties: The compound has been explored for its antiviral activity, particularly against RNA viruses. It acts by inhibiting viral replication through interaction with viral proteins .

The biological activity of this compound is attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors: Similar compounds have shown activity at serotonin receptors (5-HT2A), which are implicated in mood regulation and other neurological functions .
  • Anti-inflammatory Effects: Studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex indole derivatives. It has been utilized in:

  • Multi-component Reactions: The compound can participate in Ugi reactions and other multicomponent reactions to yield diverse chemical entities .
  • Synthesis of Novel Compounds: Researchers have successfully synthesized novel derivatives with enhanced biological activities by modifying the indole structure .

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), various derivatives of this compound were screened against a panel of cancer cell lines. The results indicated significant growth inhibition rates, with some compounds achieving mean GI50 values below 20 μM, suggesting strong anticancer potential .

Case Study 2: Antiviral Research

A recent investigation focusing on the antiviral properties of this compound revealed that it effectively inhibited the replication of specific RNA viruses. The mechanism was linked to the disruption of viral protein synthesis, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dimethyl substitution at positions 1 and 4 distinguishes this compound from other indole-based ethanamines. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-(1,4-Dimethyl-1H-indol-3-yl)ethan-1-amine 1,4-dimethylindole C₁₂H₁₆N₂ 188.27* Hypothesized MAO-B/NRF2 modulation [3], [7]
1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine 1,5-dimethylindole C₁₂H₁₆N₂ 188.27* Structural isomer; limited data [5]
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl 6-methoxyindole C₁₁H₁₅ClN₂O 232.71 Serotonin analog; research use [16]
N,N-Dimethyl-2-(1-methylindol-3-yl)ethan-1-amine 1-methylindole, N,N-dimethyl C₁₃H₁₈N₂ 202.30 Psychoactive properties (DMT analog) [7]
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine 4-fluoroindole C₁₀H₁₁FN₂ 178.21 Unreported bioactivity [15]

*Calculated based on atomic composition.

Key Observations :

  • Functional Groups : Methoxy (e.g., 6-methoxy) or halogen (e.g., 4-fluoro) substitutions alter electronic properties and binding affinity to targets like serotonin receptors .
  • N-Alkylation : N,N-Dimethylation (e.g., in ) increases basicity and may enhance CNS activity, as seen in psychedelic tryptamines like DMT derivatives .
Monoamine Oxidase (MAO) Inhibition
  • Analog : 2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine (MW 204.27) shares structural similarity with serotonin and may exhibit MAO-B selectivity, though specific IC₅₀ values are unreported .
Psychoactive Properties
  • N,N-Dimethyl Derivatives : The compound in , N,N-dimethyl-2-(1-methylindol-3-yl)ethan-1-amine, is synthesized via reductive amination and is hypothesized to exhibit psychoplastogenic effects akin to DMT, though safety and efficacy data remain unpublished .
  • Halogenated Analogs: 4-Fluoro substitution () may reduce metabolic degradation compared to non-halogenated analogs, a common strategy in drug design .

Biological Activity

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, also known as N,N-Dimethyltryptamine (N,N-DMT), is a compound belonging to the indole family. Its structure features an indole moiety linked to an ethanamine functional group, characterized by substitution at the 1 and 4 positions of the indole ring. This unique substitution pattern significantly influences its biological activity and potential therapeutic applications.

The molecular formula of this compound is C12H16N2, with a molecular weight of 188.27 g/mol. The compound's structure allows it to mimic serotonin due to its structural similarity, which is pivotal for its interaction with various biological targets, particularly serotonin receptors such as 5-HT2A .

Interaction with Serotonin Receptors

Research indicates that this compound interacts primarily with serotonin receptors. Its psychedelic effects are attributed to this interaction, leading to altered neuronal activity and perception. Studies have demonstrated that compounds with similar structures exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds in the indole family have shown efficacy against various cancer cell lines. For instance, derivatives of indole have demonstrated cytotoxicity against human colon cancer cells (HCT116) and leukemia cell lines (P388) .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCell LineIC50 (μM)
This compoundHCT116TBD
Variolin AP388TBD
MeridianinsVariousLow μM

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to modulate neuroinflammatory responses. Its interaction with the central nervous system suggests possible applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study evaluated the effects of various indole derivatives on cancer cell proliferation. Among these, a derivative similar to this compound exhibited potent antiproliferative activity against HeLa and MCF7 cells with IC50 values of 0.52 μM and 0.34 μM respectively. Mechanistic studies indicated that the compound induced apoptosis and arrested cells in the G2/M phase of the cell cycle .

Case Study 2: Serotonergic Activity

Another investigation focused on the serotonergic activity of N,N-DMT analogs. The study revealed that these compounds effectively activated serotonin receptors, leading to significant changes in neuronal firing patterns and behavioral responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like substituted indoles. For example, hydroxybenzotriazole (HOBt) and carbodiimide (EDC) in dichloromethane facilitate amide bond formation between indole derivatives and carboxylic acids . Optimization involves adjusting stoichiometry, solvent polarity (e.g., anhydrous MeOH), and reaction time (e.g., 12 hours at room temperature). Purification via vacuum distillation or column chromatography improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole core and substituents. Key markers include aromatic protons (6.8–7.5 ppm) and methyl groups (2.1–2.5 ppm). Mass spectrometry (ESI or EI) validates molecular weight, while UV-vis spectroscopy identifies π-π* transitions in the indole ring .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Recrystallization in polar solvents (e.g., ethanol/water mixtures) and thin-layer chromatography (TLC) with iodine staining provide rapid purity checks. Mass spectrometry ensures no residual byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor binding affinity of this compound derivatives?

  • Methodological Answer : Introduce substituents at the indole 1- and 4-positions (e.g., halogens or alkyl groups) and evaluate their impact via competitive radioligand binding assays using 5-HT2A receptors. Compare binding constants (Ki) and use molecular docking to correlate substituent effects with receptor interactions .

Q. What strategies resolve contradictions in reported bioactivity data for indole-3-yl ethanamine derivatives across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., calcium flux assays vs. cAMP measurements). Control for variables like cell line specificity (HEK-293 vs. CHO cells) and buffer composition. Compare substituent effects (e.g., methyl vs. bromo groups) to isolate structural determinants of activity .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound?

  • Methodological Answer : Use serotonin receptor-expressing cell lines (e.g., 5-HT2A in HEK-293) for calcium imaging or GTPγS binding. Validate assays with known agonists (e.g., LSD) and antagonists (e.g., ketanserin). Include negative controls (e.g., receptor knockout cells) to confirm specificity .

Q. How can computational approaches predict biological targets for this compound?

  • Methodological Answer : Perform molecular docking with serotonin receptor crystal structures (e.g., 5-HT2A PDB: 6WGT) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis (e.g., D155A mutants) and functional assays .

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